Ethyl 2,2-difluoro-2-(4-hydroxyazepan-4-yl)acetate hydrochloride
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Overview
Description
Ethyl 2,2-difluoro-2-(4-hydroxyazepan-4-yl)acetate hydrochloride is a chemical compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound is characterized by the presence of a difluoro group, a hydroxyazepane ring, and an ethyl ester moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2-difluoro-2-(4-hydroxyazepan-4-yl)acetate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Difluoro Group: The difluoro group is introduced via a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Esterification: The ethyl ester moiety is introduced through an esterification reaction, typically using ethanol and an acid catalyst.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and high yield. This often includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-difluoro-2-(4-hydroxyazepan-4-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the difluoro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the ester group may produce alcohols.
Scientific Research Applications
Ethyl 2,2-difluoro-2-(4-hydroxyazepan-4-yl)acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2,2-difluoro-2-(4-hydroxyazepan-4-yl)acetate hydrochloride involves its interaction with molecular targets and pathways within biological systems. The difluoro group and hydroxyazepane ring play crucial roles in its binding affinity and specificity towards target proteins or enzymes. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Ethyl 2,2-difluoro-2-(4-hydroxyazepan-4-yl)acetate hydrochloride can be compared with other similar compounds to highlight its uniqueness:
Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate: This compound also contains a difluoro group and an ethyl ester moiety but differs in the presence of a chromen ring instead of an azepane ring.
Ethyl 2,2-difluoro-2-(4-hydroxyazepan-4-yl)acetate: The non-hydrochloride form of the compound, which may exhibit different solubility and reactivity properties.
By comparing these compounds, researchers can better understand the structure-activity relationships and optimize the design of new molecules with enhanced properties.
Properties
IUPAC Name |
ethyl 2,2-difluoro-2-(4-hydroxyazepan-4-yl)acetate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO3.ClH/c1-2-16-8(14)10(11,12)9(15)4-3-6-13-7-5-9;/h13,15H,2-7H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAKQDGTMSXGEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1(CCCNCC1)O)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClF2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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